molecular formula C18H18O2S B11161380 9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione

9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione

Cat. No.: B11161380
M. Wt: 298.4 g/mol
InChI Key: DABNPNRMUVZUON-UHFFFAOYSA-N
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Description

9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fused ring system incorporating a furan, cyclopentane, and chromene moiety, along with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate compound, which is then subjected to further reactions to form the final product. Specific reagents and catalysts, such as Lewis acids or bases, may be used to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the fused ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group typically yields sulfoxides or sulfones, while reduction results in thiols.

Scientific Research Applications

9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H/4H-Chromenes: These compounds share a similar chromene moiety but differ in their overall structure and functional groups.

    Chromanone: Another related compound with a chroman-4-one structure, exhibiting different biological activities.

Uniqueness

The uniqueness of 9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione lies in its fused ring system and the presence of a thione group

Properties

Molecular Formula

C18H18O2S

Molecular Weight

298.4 g/mol

IUPAC Name

14-tert-butyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaene-7-thione

InChI

InChI=1S/C18H18O2S/c1-18(2,3)14-9-19-15-8-16-12(7-13(14)15)10-5-4-6-11(10)17(21)20-16/h7-9H,4-6H2,1-3H3

InChI Key

DABNPNRMUVZUON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)C(=S)O3

Origin of Product

United States

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